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molecular formula C13H24BrNSi B1272388 3-Bromo-1-(triisopropylsilyl)pyrrole CAS No. 87630-36-2

3-Bromo-1-(triisopropylsilyl)pyrrole

Cat. No. B1272388
M. Wt: 302.33 g/mol
InChI Key: CNAUTMPRKBSDLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08324264B1

Procedure details

To a solution of 3-bromo-1-(triisopropylsilyl)-1H-pyrrole (2.0 g, 6.61 mmol) in THF (30 mL) was added n-butyllithium (2.5 M in hexanes, 3.4 mL, 8.60 mmol) at −78° C. The mixture was stirred at −78° C. for 10 min then DMF (0.76 mL, 9.92 mmol) was added and the mixture was warmed to 0° C. over 1 hour. The reaction mixture was quenched by saturated NH4Cl and extracted with EtOAc (200 mL). The organic phase was washed with brine then dried (MgSO4), filtered and concentrated to dryness. The residue was purified by column chromatography (silica, 0-10% EtOAc in hexanes) to afford the sub-title compound (1.65 g, 100%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.76 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:6]=[CH:5][N:4]([Si:7]([CH:14]([CH3:16])[CH3:15])([CH:11]([CH3:13])[CH3:12])[CH:8]([CH3:10])[CH3:9])[CH:3]=1.C([Li])CCC.CN([CH:25]=[O:26])C>C1COCC1>[CH:8]([Si:7]([CH:14]([CH3:16])[CH3:15])([CH:11]([CH3:13])[CH3:12])[N:4]1[CH:5]=[CH:6][C:2]([CH:25]=[O:26])=[CH:3]1)([CH3:10])[CH3:9]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CN(C=C1)[Si](C(C)C)(C(C)C)C(C)C
Name
Quantity
3.4 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.76 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to 0° C. over 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by saturated NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (200 mL)
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica, 0-10% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)[Si](N1C=C(C=C1)C=O)(C(C)C)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.65 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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